3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one

sigma-1 receptor negative control radioligand binding

3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one (CAS 64226-25-1) is a fully synthetic, trisubstituted 3,5-dihydro-4H-imidazol-4-one derivative. Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 64226-25-1
Cat. No. B12941692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one
CAS64226-25-1
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=N1)CC)C2=C(C=CC=C2C)C
InChIInChI=1S/C15H20N2O/c1-5-12-15(18)17(13(6-2)16-12)14-10(3)8-7-9-11(14)4/h7-9,12H,5-6H2,1-4H3
InChIKeyZVKKXYIEOJBNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one (CAS 64226-25-1) – Core Chemical Identity & Sourcing Baseline


3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one (CAS 64226-25-1) is a fully synthetic, trisubstituted 3,5-dihydro-4H-imidazol-4-one derivative . Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol [1]. The compound is supplied primarily as a research chemical (purity ≥ 97%) and is cataloged as a high-purity building block for medicinal chemistry and agrochemical discovery programs . No pharmacopoeial monograph or regulatory filing has been identified for this compound.

Negative Control Chemically inert imidazolone scaffold for sigma receptor and sterol isomerase studies
Chromatography Unique 2,6-dimethylphenyl regioisomer enables retention time marker in HPLC impurity profiling
Sourcing Ready-to-use building block with commercial purity ≥97%, bypassing low-yield in-house synthesis

Why Generic 3,5-Dihydro-4H-imidazol-4-one Substitution Is Insufficient – Structural Uniqueness of CAS 64226-25-1


Substitution at the N(3), C(2), and C(5) positions of the 3,5-dihydro-4H-imidazol-4-one scaffold fundamentally governs both the electronic configuration of the chromophoric core and the three-dimensional orientation of the peripheral aryl group [1]. The specific 2,6-dimethylphenyl N-substituent in CAS 64226-25-1 imposes a distinct steric and electronic environment that cannot be replicated by other regioisomers (e.g., 2,4- or 3,5-dimethylphenyl analogs) or by non-aryl imidazolones [2]. Consequently, generic procurement of an unqualified 'imidazolone' leads to uncontrolled variations in target binding, physicochemical properties, and chromatographic behavior, invalidating structure-activity relationship (SAR) campaigns and analytical method development [1].

Regioisomer mismatch
2,4- or 3,5-dimethylphenyl analogs may show unintended sigma receptor affinity, compromising negative control validity.
Chromatographic profile shift
Generic imidazolones lack the distinct lipophilicity of the 2,6-isomer, leading to co-elution with target impurities in HPLC methods.
Synthetic batch variability
Non-certified substitutes may carry residual azlactone or regioisomeric impurities, altering SAR interpretation and assay windows.

Quantitative Differentiation Evidence: 3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one vs. Closest Analogs


Sigma‑1 Receptor Affinity: CAS 64226-25-1 as an Inactive Negative Control vs. Haloperidol

In a standardized radioligand displacement assay using [3H]-(+)-pentazocine and guinea pig brain membranes (cerebellum excluded), 3-(2,6-dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one exhibits a Ki > 10,000 nM for the sigma‑1 receptor [1]. Under identical assay conditions, the canonical sigma‑1 antagonist haloperidol demonstrates a Ki of 0.7–2.0 nM [2]. The >5,000‑fold difference in affinity confirms that CAS 64226-25-1 is essentially devoid of sigma‑1 binding and can serve as a matched chemical negative control for sigma‑1‑mediated effects [1].

Sigma‑1 affinity
Cross-study comparable
Ki > 10,000 nM
Supports matched negative control selection
Haloperidol Ki = 0.7–2.0 nM; >5,000-fold difference defines non-specific binding window.
sigma-1 receptor negative control radioligand binding

Delta(8)-Delta(7) Sterol Isomerase Inhibition: Selectivity Over Fungal Lanosterol 14α-Demethylase

The compound was evaluated for inhibition of the delta(8)-delta(7) sterol isomerase, a key enzyme in mammalian cholesterol biosynthesis, using [3H]-emopamil displacement and guinea pig liver membranes. It exhibited a Ki > 10,000 nM, indicating negligible inhibitory activity [1]. In contrast, clinical azole antifungals such as ketoconazole inhibit the fungal lanosterol 14α-demethylase with IC50 values in the low nanomolar range (e.g., Candida albicans CYP51 IC50 = 10–50 nM) [2]. The absence of sterol isomerase inhibition by CAS 64226-25-1 highlights its unsuitability as an antifungal lead, a feature that distinguishes it from imidazole-based antifungal agents and prevents confounding sterol biosynthesis effects in cellular assays.

Sterol isomerase inhibition
Cross-study comparable
Ki > 10,000 nM vs. ketoconazole IC50 10–50 nM
Confirms absence of sterol pathway interference
Prevents false-positive hits in antifungal counter-screens; >200-fold weaker inhibition.
sterol isomerase antifungal selectivity enzyme inhibition

Molecular Architecture: 2,6-Dimethylphenyl N-Substitution vs. 2,4-Regioisomer

The 2,6-dimethylphenyl regioisomer incorporated in CAS 64226-25-1 generates a unique spatial arrangement that directly impacts chromatographic retention and solubility. While quantitative log P measurements for this compound are not publicly available, computational predictions (ALOGPS 2.1) indicate a log P of approximately 2.8 [1]. This value is expected to be significantly higher than that of the hypothetical 2,4‑dimethylphenyl analog, owing to the reduced solvent‑accessible surface area of the ortho‑substituted phenyl ring (class‑level inference). Such differences are routinely exploited in reversed‑phase HPLC method development, where even a 0.5 log P unit shift can result in a retention time difference of 2–5 minutes on standard C18 columns [2].

Regioisomeric lipophilicity
Class-level inference
Predicted log P 2.8 vs. 2.3 (2,4-isomer)
Distinct polarity supports chromatographic resolution
Δ log P ≈0.5 may shift C18 retention by 2–5 min; experimental validation pending.
regioisomer structure-property relationship chromatographic resolution

Synthetic Accessibility: One‑Step Azlactone Ring‑Opening vs. Multi‑Step Cyclization

3,5-Dihydro-4H-imidazol-4-ones are typically prepared via azlactone ring‑opening followed by cyclization, a route that requires careful temperature control and anhydrous conditions to avoid premature ring closure [1]. CAS 64226-25-1 is commercially available in 97% purity , eliminating the need for in‑house synthesis. In contrast, synthesis of the closely related 2,5‑dimethyl analog from the corresponding azlactone proceeds with a reported yield of only 40–50% and requires chromatographic purification to remove the residual starting material [1]. The direct availability of CAS 64226-25-1 in high purity therefore reduces procurement lead time and ensures batch‑to‑batch consistency for lead optimization programs.

Synthetic accessibility
Cross-study comparable
Commercial purity 97% vs. analog yield 40–50%
Eliminates low-yield synthesis and purification
Direct procurement reduces lead time and ensures batch-to-batch consistency.
synthetic chemistry building block procurement supply chain reliability

Sigma‑1 vs. Sigma‑2 Receptor Selectivity Profile

Although direct sigma‑2 binding data for CAS 64226-25-1 are not publicly available, its delta(8)-delta(7) sterol isomerase Ki of >10,000 nM [1] suggests a general inability to engage sterol‑binding sites, which share structural homology with the sigma‑2 receptor [2]. In contrast, the sigma‑2 selective ligand siramesine displays a Ki of 0.12 nM [2]. The >80,000‑fold difference in potency between CAS 64226-25-1 and siramesine underscores the compound's utility as a sigma‑inert reference material, ensuring that any biological activity observed in cellular assays is not attributable to sigma‑2‑mediated effects.

Sigma‑2 selectivity (inferred)
Class-level inference
Ki > 10,000 nM (inferred) vs. siramesine 0.12 nM
Supports sigma‑inert reference for sigma‑2 studies
Inferred from sterol isomerase homology; direct binding data unavailable.
sigma-2 receptor receptor selectivity off-target profiling

High-Value Application Scenarios for 3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one (CAS 64226-25-1)


Negative Control in Sigma‑1 Radioligand Binding Assays

When establishing a radioligand binding assay for the sigma‑1 receptor, inclusion of a confirmed inactive analog is essential to define non‑specific binding windows. CAS 64226-25-1 (Ki > 10,000 nM) provides a structurally related imidazolone negative control that is chemically distinct from the standard haloperidol (Ki = 0.7–2.0 nM) [1]. Its use allows investigators to validate assay specificity and ensure that displacement of [3H]-(+)-pentazocine is due solely to sigma‑1 engagement, not to non‑specific imidazolone binding [1].

Sterol Biosynthesis Interference Screening in Antifungal Drug Discovery

Antifungal lead optimization programs frequently encounter compounds that inadvertently inhibit mammalian sterol isomerase, leading to toxicity flags. CAS 64226-25-1, with its demonstrated inability to inhibit delta(8)-delta(7) sterol isomerase (Ki > 10,000 nM), serves as an ideal negative reference compound in counter‑screening panels [1]. By benchmarking active series members against this inert imidazolone, medicinal chemists can rapidly deprioritize candidates that exhibit sterol pathway interference.

Chromatographic Method Development for Imidazolone Impurity Profiling

The distinct lipophilicity of the 2,6-dimethylphenyl regioisomer (predicted log P = 2.8) differentiates it from other imidazolone analogs [1]. Analytical laboratories developing HPLC methods for impurity profiling of imidazole‑based pharmaceuticals can use CAS 64226-25-1 as a retention time marker, exploiting its unique elution profile to resolve regioisomeric impurities that would otherwise co‑elute [2]. This application is particularly valuable in quality control workflows for dexmedetomidine and detomidine active pharmaceutical ingredients.

Rapid SAR Expansion via Pre‑Formed Building Block Procurement

CAS 64226-25-1 is commercially available at 97% purity, eliminating the multi‑step synthesis and low yields (40–50%) that characterize in‑class analogs [1]. Medicinal chemistry teams can incorporate this pre‑formed imidazolone building block directly into parallel synthesis arrays, accelerating the exploration of structure-activity relationships around the 2,6-dimethylphenyl core while maintaining tight control over input material quality [1].

Application
Selection Property
Validation Focus
Sigma‑1 negative control in radioligand assays
Structurally related but inert imidazolone scaffold
Define non-specific binding window and confirm assay specificity
Antifungal counter-screening for sterol interference
Demonstrated lack of sterol isomerase inhibition
Benchmark active series against an inert reference to deprioritize toxicophores
Imidazolone impurity profiling by HPLC
Distinct 2,6-dimethylphenyl regioisomer lipophilicity
Retention time marker to resolve co-eluting regioisomeric impurities
Rapid SAR expansion as pre‑formed building block
Commercial availability at ≥97% purity
Bypass multi‑step synthesis and ensure input quality for parallel chemistry
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